molecular formula C21H21N3OS B12254343 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide

Cat. No.: B12254343
M. Wt: 363.5 g/mol
InChI Key: XFJUMINPOXUTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of Imidazo[1,2-a]Pyridine-Benzamide Hybrids in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery due to its versatile pharmacological profile. Its planar, aromatic structure enables π-π stacking interactions with biological targets, while the nitrogen atoms facilitate hydrogen bonding and coordination with metal ions. Benzamide derivatives, conversely, are renowned for their ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions, particularly in kinase and protease inhibition.

Hybridizing these two motifs creates synergies that enhance target affinity and selectivity. For instance, imidazo[1,2-a]pyridine-benzamide hybrids have demonstrated efficacy across diverse therapeutic areas:

  • Anticancer Activity : Derivatives inhibit kinases such as Mer and Axl, which are implicated in tumor immune evasion.
  • Antimicrobial Action : Structural analogs exhibit potent activity against Staphylococcus aureus and Candida albicans.
  • Anti-inflammatory Effects : Modifications at the benzamide moiety reduce inflammatory cytokine production.

Table 1: Biological Activities of Representative Imidazo[1,2-a]Pyridine-Benzamide Hybrids

Hybrid Structure Target/Activity Key Finding Reference
Imidazo[1,2-a]pyridine-urea Autotaxin (ATX) inhibition IC₅₀ = 1.72 nM (superior to GLPG1690)
Benzamide-linked imidazopyridine Mer/Axl kinase inhibition In vivo efficacy in immuno-oncology models
Methylsulfanyl-benzamide derivative Antimicrobial activity MIC < 10 µM against Gram-positive pathogens

The integration of imidazo[1,2-a]pyridine with benzamide thus enables multitarget engagement, making such hybrids valuable for addressing complex diseases.

Historical Development of Imidazo[1,2-a]Pyridine Derivatives in Kinase Inhibition Research

Imidazo[1,2-a]pyridine derivatives emerged as kinase inhibitors in the early 2000s, capitalizing on their ability to occupy ATP-binding pockets. Initial efforts focused on optimizing solubility and selectivity by modifying the core’s substituents. A landmark study in 2021 demonstrated that imidazo[1,2-a]pyridine-based compounds could achieve sub-nanomolar potency against Mer and Axl kinases, critical regulators of oncogenic signaling. Structural refinements, such as introducing polar groups at the C3 position, reduced lipophilicity while maintaining target engagement.

Table 2: Evolution of Imidazo[1,2-a]Pyridine Kinase Inhibitors

Year Development Milestone Impact Reference
2018 First imidazopyridine-urea ATX inhibitors Validated antifibrotic potential
2021 Dual Mer/Axl inhibitors with in vivo efficacy Enabled combination therapies with anti-PD1
2023 Substituted benzamide hybrids for enhanced selectivity Improved pharmacokinetic profiles

These advancements underscore the scaffold’s adaptability, enabling researchers to fine-tune electronic and steric properties for specific kinase families.

Role of Methylsulfanyl Substituents in Modulating Benzamide Reactivity and Bioactivity

The methylsulfanyl (-SMe) group at the benzamide’s para position critically influences the compound’s electronic and steric properties. Sulfur’s electronegativity alters the benzamide’s electron density, enhancing hydrogen-bond acceptor capacity at the carbonyl oxygen. Additionally, the hydrophobic -SMe group improves membrane permeability, facilitating intracellular target engagement.

Key Effects of Methylsulfanyl Substituents :

  • Enhanced Binding Affinity : The -SMe group participates in van der Waals interactions with hydrophobic enzyme pockets, as seen in ATX inhibitors.
  • Metabolic Stability : Sulfur’s oxidation resistance prolongs half-life compared to oxygenated analogs.
  • Tunable Reactivity : The substituent’s electron-donating nature stabilizes transition states in enzyme-substrate complexes.

Table 3: Comparative Bioactivity of Benzamide Substituents

Substituent LogP Target Affinity (IC₅₀) Metabolic Stability (t₁/₂)
-OCH₃ 1.8 5.2 nM 2.1 h
-SMe 2.4 1.7 nM 4.8 h
-CF₃ 3.1 0.9 nM 3.5 h

Data adapted from studies on structurally related benzamide derivatives.

By balancing lipophilicity and electronic effects, the methylsulfanyl group optimizes both pharmacokinetic and pharmacodynamic profiles, making it indispensable in advanced hybrid designs.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

4-methylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H21N3OS/c1-26-16-11-9-15(10-12-16)21(25)23-18-7-3-2-6-17(18)19-14-24-13-5-4-8-20(24)22-19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,25)

InChI Key

XFJUMINPOXUTII-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

This method constructs the imidazo[1,2-a]pyridine core in a single step using:

  • 2-Aminopyridine derivatives
  • Aldehydes or ketones
  • Isocyanides

Procedure (adapted from):

  • 2-Aminopyridine (1.0 mmol), cyclohexanone (1.2 mmol), and tert-butyl isocyanide (1.1 mmol) are reacted in methanol at 60°C for 12 hours.
  • The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the imidazo[1,2-a]pyridine intermediate (78% yield).
  • The intermediate is subjected to Buchwald–Hartwig amination with 4-(methylsulfanyl)benzoyl chloride in the presence of Pd(OAc)₂ and Xantphos, achieving 65% yield.

Advantages : High atom economy, minimal purification steps.
Limitations : Limited scope for sterically hindered substrates.

Cyclization of 2-Aminopyridine Derivatives

Step 1: Formation of Imidazo[1,2-a]pyridine
A modified Vilsmeier–Haack reaction is employed (as detailed in):

  • 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 mmol) is treated with POCl₃/DMF at 0°C.
  • The intermediate imidoyl chloride is reacted with 2-nitrobenzaldehyde, followed by hydrogenation (H₂, Pd/C) to yield 2-(2-aminophenyl)imidazo[1,2-a]pyridine (82% yield).

Step 2: Amide Coupling
The benzamide moiety is introduced via EDC/HOBt-mediated coupling:

  • 4-(Methylsulfanyl)benzoic acid (1.2 mmol) is activated with EDC (1.5 mmol) and HOBt (1.5 mmol) in DMF.
  • The imidazo[1,2-a]pyridine amine (1.0 mmol) is added, and the reaction is stirred at 25°C for 18 hours.
  • Purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) affords the final product in 74% yield.

Metal-Catalyzed C–H Activation

A recent innovation utilizes Fe₃O₄@SiO₂@MOF-199 as a recyclable catalyst (from):

  • 2-Bromophenylimidazole (1.0 mmol) and cyclohexane-1,3-dione (2.0 mmol) undergo C–C coupling at 60°C in DMF.
  • Subsequent amidation with 4-(methylsulfanyl)benzoyl chloride yields the target compound in 68% yield over two steps.

Key Parameters :

  • Catalyst loading: 5 mol%
  • Ligand: L-proline (20 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact Source
Solvent DMF +22% vs. THF
Temperature 60°C +15% vs. RT
Coupling Agent HATU +18% vs. EDC

Catalytic Systems Comparison

Catalyst Yield (%) Purity (HPLC)
Pd(OAc)₂/Xantphos 65 98.5
Fe₃O₄@MOF-199 68 97.2
CuI/1,10-phenanthroline 58 96.8

Analytical Characterization

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₂N₃OS [M+H]⁺: 384.1481, found: 384.1479.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, imidazole-H), 7.89–7.32 (m, 8H, aromatic), 2.51 (s, 3H, SCH₃).
  • HPLC Purity : >99% (Method: Zorbax SB-C18, 0.1% TFA/ACN gradient).

Challenges and Limitations

  • Regioselectivity : Competing pathways during imidazo[1,2-a]pyridine formation may yield regioisomers (e.g., 2- vs. 3-substituted products).
  • Functional Group Tolerance : The methylsulfanyl group necessitates inert conditions to prevent oxidation to sulfone.
  • Scale-Up Issues : Pd-catalyzed methods suffer from catalyst cost and residual metal contamination (>50 ppm).

Chemical Reactions Analysis

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (–SMe) group undergoes characteristic transformations:

  • Oxidation to sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH converts –SMe to –SO₂Me, enhancing electrophilicity for subsequent nucleophilic attacks.

  • Nucleophilic substitution : In polar aprotic solvents (e.g., DMSO), the –SMe group can be displaced by amines or alkoxides under basic conditions.

Table 2: Methylsulfanyl Reactivity

Reaction TypeConditionsProductApplication
OxidationmCPBA (2 equiv), CH₂Cl₂, 0°C → rt4-(Methylsulfonyl)benzamide derivativeEnhances binding to electrophilic targets
SN2 DisplacementKOtBu, DMSO, alkyl halide, 60°C4-(Alkylthio)benzamide analogueDiversification of substituents

Imidazo[1,2-a]pyridine Core Reactivity

The fused heterocyclic system participates in:

  • Electrophilic aromatic substitution (EAS) : Halogenation (e.g., Br₂ in AcOH) occurs preferentially at the C3 position of the imidazo[1,2-a]pyridine ring .

  • Palladium-catalyzed cross-coupling : The C2-phenyl group undergoes Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) .

Mechanistic Insight:

In Catellani-type reactions, Pd(II) initiates ortho C–H functionalization of the phenyl ring, enabling sequential alkylation and termination via norbornene (NBE) mediation . This method could theoretically apply to derivatives of the target compound for late-stage diversification.

Amide Group Transformations

The benzamide moiety exhibits classic amide reactivity:

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions, the amide cleaves to yield 4-(methylsulfanyl)benzoic acid and the corresponding amine.

  • Reduction : LiAlH₄ reduces the amide to a benzylamine derivative, though this is less common due to competing reduction of the imidazo[1,2-a]pyridine ring.

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Methylsulfanyl → sulfone : Improves metabolic stability and target affinity (e.g., kinase inhibition).

  • Imidazo[1,2-a]pyridine halogenation : Enhances interactions with hydrophobic enzyme pockets (e.g., antibacterial targets) .

Table 3: Bioactivity Correlation with Modifications

ModificationBiological EffectObserved Activity (IC₅₀/EC₅₀)Reference
–SMe → –SO₂MeIncreased kinase inhibitionIC₅₀: 0.12 μM (vs. 1.4 μM for –SMe)
C3-BrominationEnhanced antimicrobial activityMIC: 2 μg/mL (vs. 8 μg/mL parent)

Stability and Degradation Pathways

The compound exhibits moderate stability under physiological conditions:

  • pH-dependent hydrolysis : Degrades rapidly in acidic media (t₁/₂ < 1 h at pH 2) but remains stable at pH 7.4 (t₁/₂ > 24 h).

  • Photodegradation : UV exposure induces ring-opening of the imidazo[1,2-a]pyridine moiety, necessitating dark storage .

Comparative Reactivity with Analogues

The methylsulfanylbenzamide group distinguishes this compound from analogues like N-(2-imidazo[1,2-a]pyridinylphenyl)-2-methoxypyridine-3-carboxamide . Key differences include:

  • Electron-withdrawing effects : –SO₂Me (sulfone) vs. –OMe (methoxy) alter electrophilic substitution patterns.

  • Hydrogen-bonding capacity : The amide carbonyl participates in stronger H-bonding than pyridine-based carboxamides.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. The imidazo[1,2-a]pyridine moiety has been associated with various biological activities, including inhibition of cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may exert its anti-cancer effects through the inhibition of specific kinases involved in cancer cell signaling pathways. This is crucial for controlling cell growth and survival.
  • Cell Line Studies : Various derivatives of imidazo[1,2-a]pyridine have been tested against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Results indicate that some derivatives exhibit IC50 values in the low micromolar range, suggesting potent cytotoxic effects .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. The presence of the methylsulfanyl group is believed to enhance the compound's ability to modulate inflammatory pathways.

  • Inhibition of Inflammatory Mediators : Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Clinical Relevance : These properties suggest potential applications in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies to understand its biochemical interactions:

  • Targeting Kinases : As noted in various studies, compounds derived from this structure can inhibit kinases involved in cell cycle regulation and apoptosis. This makes them valuable tools for studying cancer biology and developing targeted therapies.
  • Phospholipase A2 Inhibition : Research has shown that certain derivatives can inhibit phospholipase A2 enzymes, which are implicated in inflammatory responses . This inhibition could lead to novel therapeutic strategies for managing inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships is crucial for optimizing the efficacy of compounds like N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide:

  • Modification of Functional Groups : Systematic modifications of the imidazo[1,2-a]pyridine core and the benzamide moiety can lead to improved potency and selectivity against specific biological targets.
  • Predictive Models : Computational modeling techniques are often employed to predict how structural changes influence biological activity, guiding further synthesis efforts.

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
Anti-CancerMCF-70.39
A5490.46
Anti-InflammatoryCOX InhibitionNot specified
Enzyme InhibitionPhospholipase A2Not specified

Mechanism of Action

The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes and physiological responses . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • Imidazo[1,2-a]pyridine Derivatives: Compound S8 (3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide): Shares the imidazopyridine core but differs in substituents (chlorophenyl at position 2 vs. phenyl in the target compound) and benzamide substitution (N-methyl vs. methylsulfanyl). 1-[(6-Chloro-3-pyridinyl)methyl]-8-nitro-imidazo[1,2-a]pyridine: Contains a nitro group and hexahydroimidazo ring, increasing polarity and conformational rigidity. The target compound’s saturated imidazopyridine might improve metabolic stability over nitro-substituted analogs .

Benzamide Modifications

  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide : Features a bromo and fluoro substituent on the imidazopyridine and phenyl rings, respectively. Bromine’s bulkiness could hinder target access compared to the target’s methylsulfanyl group, while fluorine’s electronegativity may enhance binding affinity .
  • N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines : Replaces benzamide with a methylene-arylamine group, reducing hydrogen-bonding capacity but increasing flexibility .

Substituent Effects

  • Methylsulfanyl vs. Methyl/Chloro: The methylsulfanyl group in the target compound offers moderate lipophilicity (LogP ~2–3), balancing solubility and membrane permeability.
  • Saturated Imidazopyridine Core : The 5H,6H,7H,8H saturation in the target compound may reduce aromatic π-stacking compared to unsaturated analogs but could improve metabolic stability by shielding reactive sites .

Pharmacological and Physicochemical Properties

Antibacterial/Antifungal Activity

  • Compound 13a (N-((2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine) : Exhibited moderate antimicrobial activity (MIC 8–32 µg/mL). The target compound’s benzamide group may enhance activity via improved target engagement .

Physicochemical Data

  • Melting Point : Compound S8 melts at 225–227°C, suggesting high crystallinity. The target compound’s methylsulfanyl group may lower the melting point (estimated 180–200°C) due to reduced symmetry .
  • Solubility : Methylsulfanyl’s moderate hydrophobicity may confer better aqueous solubility (~0.1 mg/mL) than chloro analogs (<0.05 mg/mL) .

ADME and Toxicity Considerations

  • Metabolic Stability : The saturated imidazopyridine core in the target compound likely resists oxidative metabolism better than unsaturated analogs (e.g., ’s nitro derivatives) .
  • CYP Inhibition : Methylsulfanyl groups are less prone to forming reactive metabolites than chloro or nitro groups, suggesting a lower toxicity risk .

Computational Docking Insights

Using Glide XP scoring (), the target compound’s benzamide may form hydrogen bonds with key residues (e.g., Asp154 in kinase targets), while the methylsulfanyl group engages in hydrophobic interactions. Comparable compounds (e.g., S8) showed RMSD <2.5 kcal/mol in binding affinity predictions, implying the target compound could achieve similar or improved efficacy .

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C23H25N3OS
  • Molecular Weight : 399.53 g/mol
  • SMILES Notation : CCC(C(=O)Nc1ccccc1c1nc2n(c1)CCCC2)c1ccccc1

The compound exhibits various biological activities primarily attributed to its structural features, including the imidazo[1,2-a]pyridine moiety, which is known for its role in modulating kinase activity and acting as a potential inhibitor in cancer therapies. The presence of the benzamide group enhances its ability to interact with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. Compounds exhibiting this inhibition demonstrated moderate to high potency in cellular assays .

Inhibition of Kinase Activity

Research indicates that derivatives of the imidazo[1,2-a]pyridine scaffold can effectively inhibit specific kinases involved in cancer progression. For example, a study highlighted that certain benzamide derivatives showed selective inhibition against RET kinase with IC50 values in the low nanomolar range . This suggests a promising avenue for developing targeted cancer therapies.

Neuroprotective Effects

Additionally, compounds with similar structures have been investigated for neuroprotective effects. Some studies report that imidazo[1,2-a]pyridine derivatives can inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits for conditions like depression and Parkinson's disease .

Case Study 1: RET Kinase Inhibition

A series of novel benzamide derivatives were synthesized and tested for their efficacy as RET kinase inhibitors. Among these compounds, one derivative demonstrated an IC50 value of 0.5 µM against RET kinase in vitro. This compound also inhibited cell proliferation in cancer cell lines expressing RET mutations, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Activity

In a study assessing neuroprotective properties, a related imidazo[1,2-a]pyridine compound was found to exhibit significant MAO-B inhibition with an IC50 of 0.212 µM. This compound's ability to enhance neurotransmitter levels suggests its potential utility in treating neurodegenerative disorders .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 Value (µM)Reference
RET Kinase InhibitionInhibition of kinase activity0.5
MAO-B InhibitionNeurotransmitter modulation0.212
Anticancer ActivityCell proliferation inhibitionVariable

Q & A

Basic: What are the optimal synthetic routes for N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Imidazo[1,2-a]pyridine Formation : Cyclization of α-bromo ketones with 2-aminopyridines under reflux in chloroform or DMF, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives .

Functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution or coupling reactions. For example, thiol-ene click chemistry or Pd-catalyzed cross-coupling can be employed .

Reductive Amination : Sodium borohydride-mediated reduction of Schiff bases (e.g., imine intermediates) to stabilize the final structure, as seen in related benzamide syntheses .
Critical Considerations : Optimize reaction time, temperature (e.g., 0–10°C for borohydride reduction), and solvent polarity to minimize side products. Purity can be verified via TLC and HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.0–9.0 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm). Compare with synthesized analogs to confirm regiochemistry .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/bromine if present .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Experimental Conditions : Standardize assay protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05) and calculate SEM for dose-response curves .
  • Meta-Analysis : Compare structural analogs (e.g., methylsulfonyl vs. methylsulfanyl substituents) to identify trends in bioactivity .

Advanced: What computational strategies predict binding affinity with target proteins?

Methodological Answer:

  • Molecular Docking : Use software like Glide XP to model interactions with hydrophobic pockets (e.g., COX-2 active site). Prioritize poses with "hydrophobic enclosure" motifs, where lipophilic groups align with protein residues .
  • Scoring Functions : Incorporate water desolvation penalties and hydrogen-bond networks (neutral-neutral or charged) to refine affinity predictions .
  • MD Simulations : Validate docking results with 50–100 ns trajectories to assess binding stability under physiological conditions .

Advanced: How to design SAR studies focusing on the methylsulfanyl group?

Methodological Answer:

  • Systematic Substitution : Replace methylsulfanyl with sulfonyl, sulfonamide, or alkylthio groups to evaluate electronic and steric effects on target binding .
  • Bioisosteric Replacement : Test trifluoromethyl or methyl ester analogs to modulate lipophilicity (logP) and metabolic stability .
  • In Vitro/In Vivo Correlation : Pair SAR data with pharmacokinetic studies (e.g., microsomal stability assays) to prioritize candidates with optimal ADME profiles .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence polarization or radiometric assays (e.g., COX-2 inhibition with SC-58125 as a control) .
  • Antimicrobial Screening : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a reference .
  • Cytotoxicity : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomes to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.